molecular formula C11H9ClN2O B8514692 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B8514692
M. Wt: 220.65 g/mol
InChI Key: UMUYUAAJOMFGBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methylpyrazole-4-carbaldehyde

InChI

InChI=1S/C11H9ClN2O/c1-8-9(7-15)6-14(13-8)11-4-2-3-10(12)5-11/h2-7H,1H3

InChI Key

UMUYUAAJOMFGBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution (20 mL) of methyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate (1.9 g) synthesized in the above-mentioned (1) in tetrahydrofuran was added to an ice-cooled solution (80 mL) of lithium aluminum hydride (0.29 g) in tetrahydrofuran. The ice bath was removed, and the reaction mixture was stirred at room temperature for 1 hr. The mixture was ice-cooled again, and water (0.80 mL), 1N aqueous sodium hydroxide solution (4.0 mL) and water (0.80 mL) were successively added dropwise to quench the reaction. The residue was filtered through celite, and the filtrate was concentrated under reduced pressure to give a crude product (0.65 g) of 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-methanol as a pale-yellow oil. This was dissolved in toluene (30 mL), manganese dioxide (2.0 g) was added, and the mixture was heated for 30 min with a Dean-Stark trap. The reaction mixture was allowed to cool to room temperature, and manganese dioxide was collected by filtration. The solvent was evaporated under reduced pressure to give the title object compound (0.35 g, 23%) as a colorless solid.
Name
methyl 1-(3-chlorophenyl)-3-methyl-1H-pyrazole-4-carboxylate
Quantity
20 mL
Type
reactant
Reaction Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Quantity
2 g
Type
catalyst
Reaction Step Five
Yield
23%

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